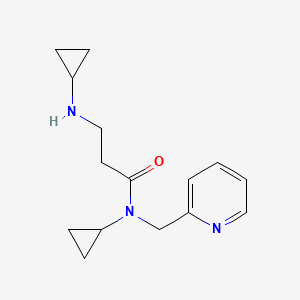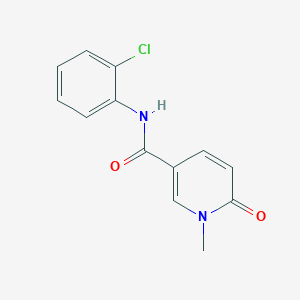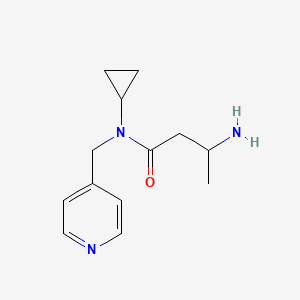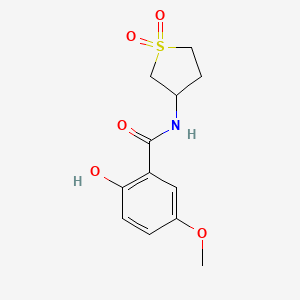
N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide, also known as CPP-115, is a small molecule drug that has been developed as a potential treatment for various neurological disorders. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have a range of beneficial effects.
Mécanisme D'action
As mentioned earlier, N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing the levels of GABA in the brain, N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide can reduce neuronal excitability and promote relaxation and calmness.
Biochemical and Physiological Effects
The effects of N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide on the brain and body are complex and multifaceted. In addition to its effects on GABA levels, N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide has been shown to modulate the activity of several other neurotransmitter systems, including dopamine, serotonin, and glutamate. These effects can have a range of physiological and biochemical consequences, such as altering synaptic plasticity, regulating mood and emotion, and modulating reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide as a research tool is its high potency and specificity for GABA aminotransferase. This allows researchers to selectively manipulate GABA levels in the brain and study the effects on various physiological and behavioral processes. However, one limitation of N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide is its relatively short half-life, which can make it difficult to maintain stable levels of the drug in the body over extended periods of time.
Orientations Futures
There are several potential future directions for research on N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide. One area of interest is its potential as a treatment for drug addiction, particularly for stimulant drugs such as cocaine and methamphetamine. N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide has been shown to reduce drug-seeking behavior in preclinical models of addiction, suggesting that it may be a promising therapeutic option. Another potential direction is the use of N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide as a tool for studying the role of GABA in various neurological disorders, such as epilepsy and anxiety. Finally, there is also interest in developing more potent and longer-lasting versions of N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide, which could have even greater therapeutic potential.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide involves several steps, starting with the reaction of cyclopropanecarboxylic acid with pyridine-2-methanol to form the corresponding ester. This ester is then reacted with cyclopropylamine to form the amide, which is further cyclized to form the final product.
Applications De Recherche Scientifique
N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide has been studied extensively in preclinical models of various neurological disorders, including epilepsy, anxiety, and addiction. In these studies, N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide has been shown to have potent anticonvulsant, anxiolytic, and anti-addictive effects, suggesting that it may be a promising treatment for these conditions.
Propriétés
IUPAC Name |
N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(8-10-17-12-4-5-12)18(14-6-7-14)11-13-3-1-2-9-16-13/h1-3,9,12,14,17H,4-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEKJPZIWDIWEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCC(=O)N(CC2=CC=CC=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[methyl(1H-pyrazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B7559469.png)


![2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid](/img/structure/B7559486.png)
![2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline](/img/structure/B7559492.png)
![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7559499.png)
![2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide](/img/structure/B7559503.png)
![2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide](/img/structure/B7559521.png)
![2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559523.png)

![2-[1-(3,4-Difluorophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7559533.png)

